4-(Oxolan-3-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
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Overview
Description
4-(Oxolan-3-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a fused imidazo-pyridine ring system with an oxolane substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxolan-3-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a pyridine derivative with an oxolane-containing reagent, followed by cyclization to form the fused ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
4-(Oxolan-3-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
4-(Oxolan-3-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Oxolan-3-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo-pyridine derivatives and oxolane-containing heterocycles. Examples include:
- Pyrazolo[3,4-b]pyridine derivatives
- Furo[3,2-c]pyridine derivatives
Uniqueness
4-(Oxolan-3-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is unique due to its specific ring structure and substituent pattern, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H15N3O |
---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
4-(oxolan-3-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C10H15N3O/c1-3-11-9(7-2-4-14-5-7)10-8(1)12-6-13-10/h6-7,9,11H,1-5H2,(H,12,13) |
InChI Key |
ALGHWGJCKVJPOE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C2C3=C(CCN2)NC=N3 |
Origin of Product |
United States |
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